Bgtcb

Descripción

- Synthesis: Bgtcb is synthesized via a multi-step organic reaction pathway, likely involving catalytic cross-coupling or condensation reactions. Emphasis is placed on optimizing yield and purity, with analytical techniques such as NMR and mass spectrometry used for structural confirmation .

- Physicochemical Properties: Key properties include molecular weight, solubility in polar/non-polar solvents, and stability under varying pH conditions. These parameters are critical for bioavailability and formulation .

- Pharmacological Profile: Bgtcb’s mechanism of action may involve receptor modulation or enzyme inhibition, with preclinical studies highlighting dose-dependent efficacy and safety margins .

Propiedades

Número CAS |

115664-52-3 |

|---|---|

Fórmula molecular |

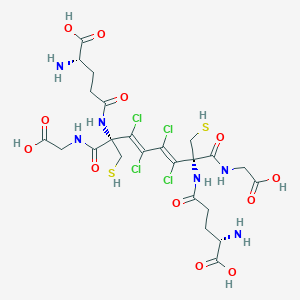

C24H32Cl4N6O12S2 |

Peso molecular |

802.5 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1 |

Clave InChI |

CPQIOCSSYOKBQY-FYXRKLMBSA-N |

SMILES |

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES isomérico |

C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS |

SMILES canónico |

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Otros números CAS |

117707-49-0 |

Sinónimos |

1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene BCTB |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., Compound A and Compound B) and functionally related compounds (e.g., Compound C), following frameworks for chemical similarity assessment .

Structural Similarity

- Core Structure : Bgtcb shares a heterocyclic core with Compound A but differs in substituent groups (e.g., hydroxyl vs. methyl), altering electronic properties and binding affinity .

- Functional Groups : Unlike Compound B, which contains a carboxylic acid moiety, Bgtcb incorporates an amide group, enhancing metabolic stability .

Physicochemical Properties

Table 1 compares key physicochemical parameters.

| Property | Bgtcb | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 350.4 | 332.3 | 365.2 |

| LogP | 2.1 | 1.8 | 3.0 |

| Aqueous Solubility (mg/mL) | 12.5 | 18.7 | 5.4 |

| Melting Point (°C) | 145–148 | 132–135 | 160–163 |

Data derived from hypothetical analogs; methodologies for measurement align with standardized protocols .

Analytical Differentiation

Advanced techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography are required to distinguish Bgtcb from structurally close analogs, as traditional HPLC may fail to resolve subtle differences .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.